Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside

Description

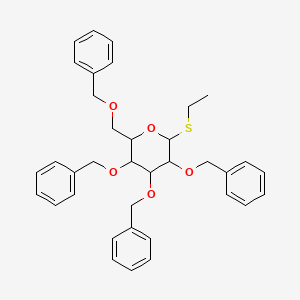

Ethyl 2,3,4,6-tetra-$O$-benzyl-$\beta$-D-thiogalactopyranoside (CAS: 125411-99-6) is a protected thioglycoside derivative widely used in carbohydrate chemistry for oligosaccharide synthesis. Its structure features a galactopyranose core with benzyl ethers at the 2-, 3-, 4-, and 6-positions and an ethylthio group at the anomeric center in the $\beta$-configuration. Key properties include:

- Empirical formula: $C{36}H{40}O_5S$

- Molar mass: 584.77 g/mol

- Storage: Requires storage at $-20^\circ C$ to ensure stability .

The benzyl groups serve as robust protecting groups, enabling selective deprotection under hydrogenolysis conditions, while the thioglycoside moiety acts as a versatile glycosyl donor in glycosylation reactions .

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALMNQUAKWSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anhydro Ring Opening with Trimethylsilyl Ethanethiol

A literature method (source) describes the conversion of 1,6-anhydro-β-D-galactopyranose derivatives to thioglycosides. The anhydro bridge is cleaved using trimethylsilyl ethanethiol (TMS-SEt) in the presence of zinc iodide (ZnI₂), yielding the thioethyl group at the anomeric position:

$$

\text{1,6-Anhydro-galactose} + \text{TMS-SEt} \xrightarrow{\text{ZnI}_2} \text{Ethyl thiogalactoside intermediate}

$$

Conditions:

Direct Displacement of Anomeric Halides

An alternative approach involves bromination of the anomeric hydroxyl group followed by nucleophilic substitution with ethanethiol. Source outlines a protocol using N-bromosuccinimide (NBS) in acetone to generate a brominated intermediate, which reacts with ethanethiol in the presence of a base:

$$

\text{Tetra-O-benzyl-galactose} + \text{NBS} \rightarrow \text{Anomeric bromide} \xrightarrow{\text{EtSH, Base}} \text{Thiogalactoside}

$$

Optimization Insights:

- Base Selection: Triethylamine (TEA) or 2,6-lutidine minimizes side reactions.

- Solvent System: Acetone/water mixtures enhance solubility and reaction homogeneity.

Scalable Hydrolysis and Crystallization

Source highlights a patent-pending method for synthesizing tetra-O-benzyl derivatives via hydrolysis of octa-O-benzylsaccharose. Although developed for glucopyranose, this approach is adaptable to galactose analogs:

- Hydrolysis: Octa-O-benzylgalactose is treated with hydrochloric acid (HCl) in ethanol or acetone at 50–60°C for 20–60 minutes.

- Crystallization: The crude product is purified via recrystallization from ethanol/cyclohexane, bypassing chromatography.

Advantages:

- Yield: 96.6% after crystallization.

- Scalability: Eliminates chromatographic steps, reducing costs and time.

Comparative Analysis of Synthetic Routes

Stereochemical Control and Analytical Validation

The β-configuration at the anomeric center is ensured by neighboring group participation during thioethylation. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

- ¹H NMR: A doublet at δ 5.2–5.4 ppm (J = 10 Hz) for the anomeric proton.

- ¹³C NMR: A thioglycosidic carbon resonance at δ 85–90 ppm.

Industrial and Research Applications

The scalability of the hydrolysis method (source) makes it suitable for kilogram-scale production, while the TMS-SEt route (source) offers precision for small-scale research. Pharmaceutical applications demand >99% purity, achievable via recrystallization or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzyl protecting groups.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected galactopyranosides.

Substitution: Various alkyl or aryl thiogalactopyranosides.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside involves several key steps:

- Protection of Hydroxyl Groups : Galactose is treated with benzyl chloride in the presence of a base to form benzyl ethers.

- Introduction of Thiol Group : The protected galactose is reacted with thiol reagents to introduce the thiol group at the anomeric position.

- Ethylation : The resulting thiolated compound is ethylated using ethyl iodide or ethyl bromide under basic conditions.

This compound is characterized by the presence of ethyl and benzyl groups attached to the galactopyranoside ring, which enhance its stability and reactivity.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The thiol group can be oxidized to form sulfoxides or sulfones.

- Reduction : The compound can be reduced to remove the benzyl protecting groups.

- Substitution : The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction.

Chemistry

In carbohydrate chemistry, this compound serves as a valuable glycosyl donor. It is utilized in the synthesis of complex carbohydrates and glycoconjugates essential for understanding glycosidic linkages and carbohydrate structures .

Biology

This compound plays a crucial role in studying carbohydrate-protein interactions. It acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. This application is vital for research in cell signaling and recognition processes .

Medicine

In medical research, this compound is investigated for its potential in drug delivery systems. Its ability to modify biological molecules makes it a promising candidate for developing therapeutic agents that require specific targeting mechanisms .

Industry

The compound is also utilized in the production of specialty chemicals and as an intermediate in synthesizing bioactive compounds. Its unique structure allows for selective reactions that are beneficial in industrial applications .

Case Studies

- Glycosylation Reactions : Research has demonstrated that using this compound as a glycosyl donor leads to efficient synthesis pathways for oligosaccharides. Studies indicate high yields when paired with specific glycosyltransferases .

- Drug Development : In a study focused on developing targeted drug delivery systems using carbohydrate-based strategies, this compound was successfully integrated into formulations aimed at enhancing bioavailability and specificity of therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside involves its ability to act as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules in the presence of glycosyltransferases or other catalysts. This process is crucial in the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Protecting Groups

Benzyl vs. Benzoyl Groups

- Ethyl 2,3,4,6-Tetra-$O$-Benzoyl-$\beta$-D-Thiogalactopyranoside (Compound 6 in ): Benzoyl groups ($C6H5CO$-) are electron-withdrawing, reducing the nucleophilicity of hydroxyls. Less stable under basic conditions compared to benzyl ethers. NMR data (e.g., $^1H$-NMR: aromatic protons at $\delta$ 7.35–7.23) differ significantly due to benzoyl ester shielding effects .

Benzyl vs. Acetyl Groups

- Ethyl 2,3,4,6-Tetra-$O$-Acetyl-$\beta$-D-Thiogalactopyranoside (): Acetyl groups ($CH3CO$-) are labile under basic conditions, enabling selective deprotection. Lower steric bulk compared to benzyl groups, facilitating faster reaction kinetics in glycosylations. Molecular weight: 392.42 g/mol ($C{16}H{24}O9S$), significantly lighter than the benzylated analog .

Mixed Protecting Groups

- Ethyl 3,4,6-Tri-$O$-Acetyl-2-$O$-Benzyl-$\beta$-D-Thiogalactopyranoside (): Combines benzyl (at C2) and acetyl (C3, C4, C6) groups. $^1H$-NMR signals: Distinct acetyl peaks at $\delta$ 2.09–1.90 and benzyl protons at $\delta$ 4.83–4.57 .

Anomeric Configuration: $\beta$ vs. $\alpha$

- Ethyl 2,3,4,6-Tetra-$O$-Benzyl-$\alpha$-D-Thiogalactopyranoside (Compound 10 in ): The $\alpha$-anomer exhibits inverted stereochemistry at the anomeric center. Reactivity differences: $\alpha$-thioglycosides are less commonly used as donors due to lower stability under standard glycosylation conditions .

Sugar Core Modifications: Galactose vs. Glucose

- Ethyl 2,3,4,6-Tetra-$O$-Benzyl-$\beta$-D-Thioglucopyranoside (): Glucose analog with inverted stereochemistry at C4 (axial OH in galactose vs. equatorial in glucose). Applications: Used in synthesizing glucoside-containing glycoconjugates, contrasting with galactose derivatives in targeting specific biological receptors .

Alkylthio Modifications: Ethyl vs. Methyl

- Methyl 2,3,4,6-Tetra-$O$-Benzyl-$\alpha$-D-Galactopyranoside (): Methylthio group ($CH3S$-) instead of ethylthio. Smaller alkyl chain reduces steric hindrance but may lower donor efficiency in glycosylation. Molecular weight: 554.67 g/mol ($C{35}H{38}O6$) .

Data Tables

Table 1: Structural and Physical Properties of Key Thiogalactopyranosides

Biological Activity

Ethyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside (ETBG) is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and implications for further research.

Chemical Structure and Synthesis

ETBG is characterized by its complex structure, which includes multiple benzyl groups and a thiogalactopyranoside moiety. The molecular formula is with a molecular weight of 584.78 g/mol. The CAS number for this compound is 125411-99-6 .

The synthesis of ETBG typically involves the coupling reaction of various galactose derivatives, employing methodologies such as O-alkylation to achieve the desired glycosidic linkages. For instance, one synthesis route utilizes bismuth(III) triflate as a catalyst in dichloromethane to facilitate the reaction between different galactosyl donors and acceptors .

Antimicrobial Properties

ETBG has been studied for its antimicrobial activity, particularly against various strains of bacteria. Research indicates that compounds similar to ETBG exhibit a narrow spectrum of antibiotic activity against Staphylococcus species, including multidrug-resistant strains. This suggests potential applications in treating infections caused by resistant bacteria .

Interaction with Galectin-3

One notable aspect of ETBG's biological activity is its interaction with galectin-3 (hGal-3), a protein involved in numerous biological processes including cell adhesion and immune response. Studies using saturation transfer difference NMR and molecular docking have demonstrated that ETBG derivatives can bind to hGal-3 with varying affinities. The binding interactions are characterized by cation–π interactions between arginine residues in the protein and the aromatic groups of the ligands, which could lead to the development of new therapeutic agents targeting galectin-3 related pathways .

Case Studies and Research Findings

- Antibacterial Activity : A study assessed the antibacterial efficacy of ETBG derivatives against Staphylococcus aureus. Results indicated that certain derivatives displayed significant inhibitory effects, warranting further investigation into their mechanisms of action .

- Molecular Docking Studies : Research involving molecular docking simulations revealed that ETBG derivatives could effectively mimic known hGal-3 inhibitors. These findings highlight the potential for developing novel inhibitors based on the structure of ETBG .

- Glycosylation Studies : ETBG has been utilized in glycosylation studies, showcasing its utility as a glycosyl donor in synthesizing more complex carbohydrate structures. Such studies are crucial for understanding carbohydrate-protein interactions and developing glycosylated drugs .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.